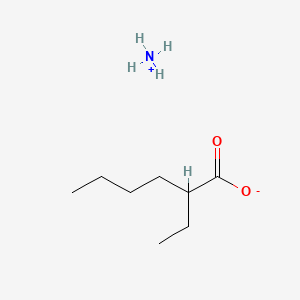
Hexanoic acid, 2-ethyl-, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 2-ethyl-, ammonium salt is an organometallic compound with the molecular formula C₈H₁₉NO₂. It is commonly used in various industrial applications due to its unique chemical properties. This compound is a salt formed from 2-ethylhexanoic acid and ammonium hydroxide. It is known for its role as a catalyst in organic reactions and as a precursor in the synthesis of other chemical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexanoic acid, 2-ethyl-, ammonium salt can be synthesized through the reaction of 2-ethylhexanoic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium at temperatures ranging from 20°C to 65°C. The reaction time can vary from 20 to 60 minutes, depending on the desired yield and purity .
Industrial Production Methods: In industrial settings, the production of ammonium 2-ethylhexanoate often involves the use of electrochemical methods. One such method includes the reaction of metals with 2-ethylhexanoic acid in the presence of an aliphatic alcohol and an electroconductive additive. This process is carried out in an electrolyzer, where the metal is introduced as an anode .
Análisis De Reacciones Químicas
Types of Reactions: Hexanoic acid, 2-ethyl-, ammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylates.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylates
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanoic acid, 2-ethyl-, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of ammonium 2-ethylhexanoate involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of intermediate complexes, which lower the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in polymerization reactions, it helps in the formation of polymer chains by stabilizing the reactive intermediates .
Comparación Con Compuestos Similares
- Nickel 2-ethylhexanoate
- Barium 2-ethylhexanoate
- Lead 2-ethylhexanoate
Comparison: Hexanoic acid, 2-ethyl-, ammonium salt is unique due to its ammonium cation, which imparts different solubility and reactivity properties compared to its metal counterparts. For instance, nickel 2-ethylhexanoate is primarily used as a catalyst in cracking heavy hydrocarbons, while ammonium 2-ethylhexanoate is more versatile in its applications across various fields .
Propiedades
Fórmula molecular |
C8H19NO2 |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
azanium;2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.H3N/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);1H3 |
Clave InChI |
JQQFHYGWOCWHFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one](/img/structure/B8677283.png)






![6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B8677321.png)
![5-methyl-4-oxo-4,5,6,7-tetrahydro-2H-pyrrolo[3,4-c]pyridine-1-carbaldehyde](/img/structure/B8677336.png)


![Benzo[b]thiophene-2,3-dicarboxaldehyde](/img/structure/B8677370.png)

